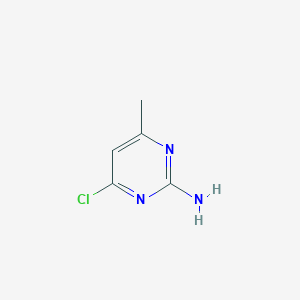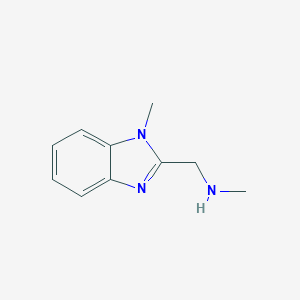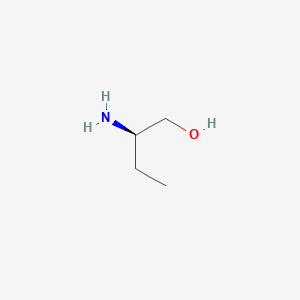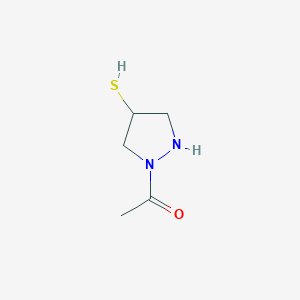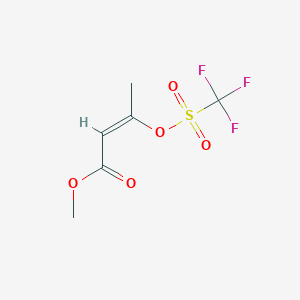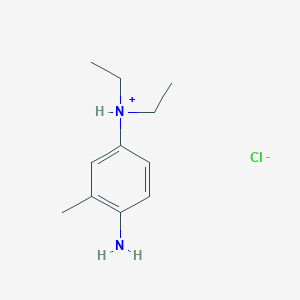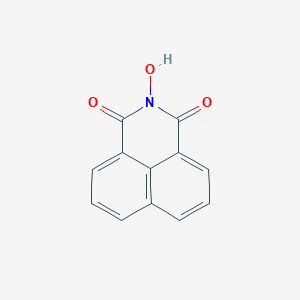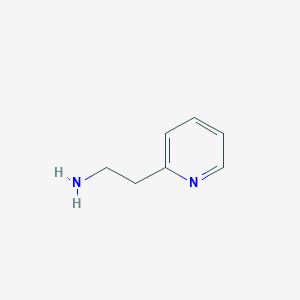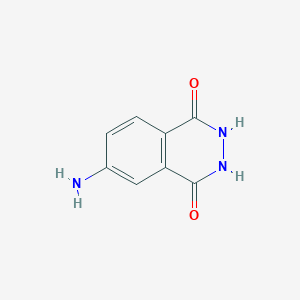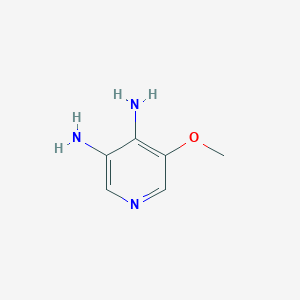
5-Methoxypyridine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methoxypyridine-3,4-diamine is a chemical compound with the molecular formula C6H9N3O . It is also known by other names such as 3,4-Diamino-5-methoxypyridine . The compound has a molecular weight of 139.16 g/mol .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in a study . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 5-Methoxypyridine-3,4-diamine consists of a pyridine ring substituted with methoxy and amino groups . The InChI code for the compound isInChI=1S/C6H9N3O/c1-10-5-3-9-2-4 (7)6 (5)8/h2-3H,7H2,1H3, (H2,8,9) . Physical And Chemical Properties Analysis
The compound has a molecular weight of 139.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 139.074561919 g/mol . The topological polar surface area of the compound is 74.2 Ų .Scientific Research Applications
Pharmaceutical Research
5-Methoxypyridine-3,4-diamine may serve as a precursor or intermediate in the synthesis of various pharmaceutical compounds. Pyridine derivatives are known to possess antimicrobial and antiviral activities, which suggests potential applications in developing new medications .
Fungicidal Agents
Compounds similar to 5-Methoxypyridine-3,4-diamine have been studied for their fungicidal properties. This compound could be used in the synthesis of novel fungicides to protect crops and control fungal infections .
properties
IUPAC Name |
5-methoxypyridine-3,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,7H2,1H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMSDDCFASAQTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563737 |
Source


|
| Record name | 5-Methoxypyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxypyridine-3,4-diamine | |
CAS RN |
127356-27-8 |
Source


|
| Record name | 5-Methoxypyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-13-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B145686.png)
